molecular formula C16H20N2O3 B2795636 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1428355-46-7

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2795636
CAS No.: 1428355-46-7
M. Wt: 288.347
InChI Key: AEQZODZQUJHTQU-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is an organic compound that features a furan ring and a methoxyphenethyl group linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves the reaction of 2-(furan-3-yl)ethylamine with 4-methoxyphenethyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions, often at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenethylureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The exact mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The furan and methoxyphenethyl groups may play a role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Furan-3-yl)ethyl)-3-phenethylurea: Lacks the methoxy group, which may affect its biological activity.

    1-(2-(Furan-3-yl)ethyl)-3-(4-hydroxyphenethyl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    1-(2-(Furan-3-yl)ethyl)-3-(4-chlorophenethyl)urea: The presence of a chlorine atom may enhance its electron-withdrawing properties, affecting its chemical behavior.

Uniqueness

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both a furan ring and a methoxyphenethyl group

Properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-15-4-2-13(3-5-15)6-9-17-16(19)18-10-7-14-8-11-21-12-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQZODZQUJHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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